![molecular formula C18H21N5O2 B2929553 2-morpholino-N-phenyl-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide CAS No. 2176202-01-8](/img/structure/B2929553.png)
2-morpholino-N-phenyl-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-morpholino-N-phenyl-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide” is a compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They have a broad spectrum of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyridopyrimidines involves the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . An alternative synthetic route involves the reaction of morpholinylchalcones with 6-aminothiouracil to construct a series of 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-morpholino-N-phenyl-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide” include the reaction of morpholinylchalcones with 6-aminothiouracil . The latter thiones reacted with the appropriate hydrazonoyl chloride to give the corresponding pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones .Applications De Recherche Scientifique
Anticancer Activity
Pyrimidine derivatives have been known for their anticancer properties. They can inhibit enzymes like CDK that are involved in cell cycle regulation, leading to apoptosis in cancer cells .
Anti-inflammatory Effects
Compounds with a pyrimidine base have shown anti-inflammatory effects in cell studies. They may inhibit inflammatory pathways and could be used to study inflammation-related diseases .
Tyrosine Kinase Inhibition
Functionalized pyrido[2,3-d]pyrimidines are known as tyrosine kinase inhibitors. This application is crucial in cancer research as tyrosine kinases play a significant role in the growth and spread of cancer cells .
Phosphatidylinositol-3-Kinase (PI3K) Inhibition
Thieno pyrimidine derivatives have been evaluated as inhibitors of PI3 kinase p110alpha, an important target in cancer research due to the deregulation of the PI3K/Akt signaling pathway in tumors .
Antimicrobial Activity
Pyrimidine derivatives have been used as precursors for synthesizing new compounds with potential antimicrobial activity. This application is vital in developing new antibiotics and studying microbial resistance .
Chemical Synthesis and Drug Development
The compound’s structure allows it to be a versatile precursor for synthesizing new chemical entities that could be further developed into drugs with various therapeutic applications .
Mécanisme D'action
Target of Action
Pyrido[2,3-d]pyrimidines, a class of compounds to which this molecule belongs, have been identified as inhibitors of protein tyrosine kinases and phosphatidylinositol 3-kinase (PI3K) . These enzymes play crucial roles in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
It’s known that pyrido[2,3-d]pyrimidines can inhibit the activity of their target enzymes, thereby disrupting the signaling pathways they regulate . This can lead to changes in cellular processes controlled by these pathways.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. If it acts as an inhibitor of protein tyrosine kinases and PI3K, it could affect pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell cycle progression, survival, and growth .
Pharmacokinetics
The bioavailability of similar compounds can be influenced by factors such as their chemical structure, solubility, stability, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. If it inhibits protein tyrosine kinases and PI3K, it could potentially suppress cell growth and proliferation, induce cell cycle arrest, or promote apoptosis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs could lead to drug-drug interactions, affecting the compound’s pharmacokinetics and pharmacodynamics .
Propriétés
IUPAC Name |
2-morpholin-4-yl-N-phenyl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c24-18(20-15-6-2-1-3-7-15)23-8-4-5-14-13-19-17(21-16(14)23)22-9-11-25-12-10-22/h1-3,6-7,13H,4-5,8-12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOFXMYSNARQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)NC3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

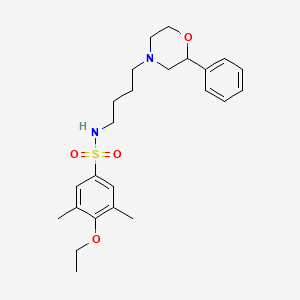

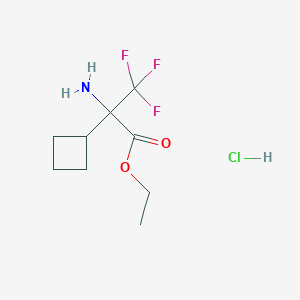
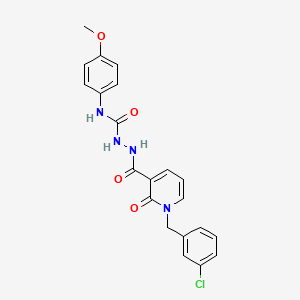

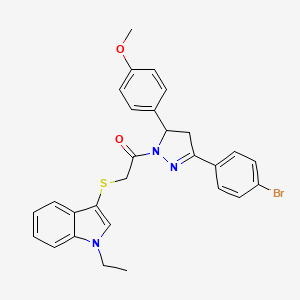


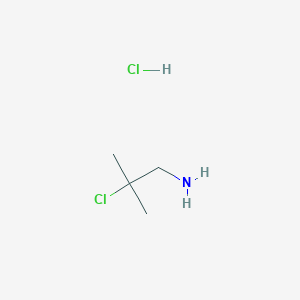
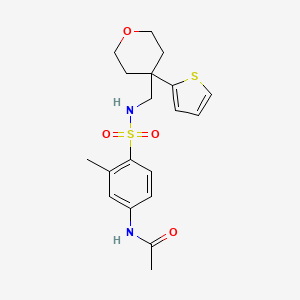
![6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2929487.png)
![5-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one](/img/structure/B2929488.png)
![N-methyl-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2929489.png)
